Methyl cyclohexylphenylglycolate
Overview
Description
Methyl cyclohexylphenylglycolate is a chemical compound . It is synthesized from Bromocyclohexane, Methyl benzoylformate, and Chlorocyclohexane .
Synthesis Analysis
The synthesis of Methyl cyclohexylphenylglycolate involves Bromocyclohexane, Methyl benzoylformate, and Chlorocyclohexane . There are 12 synthetic routes available for its synthesis .Chemical Reactions Analysis
Methyl cyclohexylphenylglycolate is a member of the family of esters . Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Acid chlorides react with alcohols to yield an ester and hydrochloric acid .Physical And Chemical Properties Analysis
Methyl cyclohexylphenylglycolate has a density of 1.1±0.1 g/cm3, a boiling point of 373.4±22.0 °C at 760 mmHg, and a flash point of 152.9±15.1 °C . It has 3 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Scientific Research Applications
Plant Physiology
Methylglyoxal, a related compound, induces stomatal closure in Arabidopsis plants. This process involves extracellular reactive oxygen species production, intracellular ROS accumulation, and calcium oscillations (Hoque et al., 2012).
Biochemistry and Toxicology
Methylglyoxal plays a significant role in carbohydrate metabolism and is implicated in diabetic complications, though its role in cancer research is not substantial (Kalapos, 1999).
Analytical Chemistry
A method for accurately detecting and quantifying methylglyoxal in physiological samples, medical products, and thermally processed foods has been developed, aiding in physiological studies and therapeutic development (Rabbani & Thornalley, 2014).
Medical Research
Methylglyoxal modification of Nav1.8 in diabetic neuropathy leads to metabolically driven hyperalgesia, suggesting new therapeutic interventions for painful diabetic neuropathy (Bierhaus et al., 2012).
Material Science
Nanoporous Ni3P evolutionarily structured onto a Ni-foam for hydrogenation of dimethyl oxalate to methyl glycolate shows over 95% selectivity. This process is significant for producing biocompatible and biodegradable polyglycolic acid (Zhu et al., 2019).
Bacteriology
Methylglyoxal metabolism is crucial in bacterial pathogenesis and disease progression, impacting bacterial pathogenesis and disease progression through its production or detoxification (Chakraborty et al., 2014).
Safety And Hazards
properties
IUPAC Name |
methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-14(16)15(17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13,17H,3,6-7,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTZOODMHSABLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864261 | |
Record name | Methyl cyclohexylphenylglycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl cyclohexylphenylglycolate | |
CAS RN |
10399-13-0 | |
Record name | Methyl α-cyclohexyl-α-hydroxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10399-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl cyclohexylphenylglycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010399130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl cyclohexylphenylglycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl α-cyclohexylmandelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL CYCLOHEXYLPHENYLGLYCOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B92G18V2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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